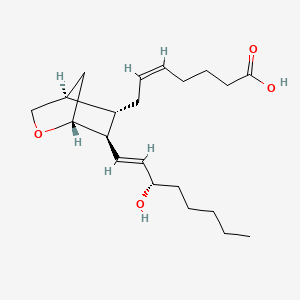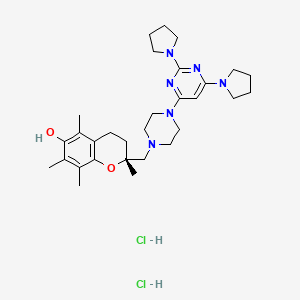
杀虫双酰胺
描述
特丁苯酰肼是一种属于双酰肼类的杀虫剂。 它主要用于防治鳞翅目害虫,其作用机理是作为蜕皮激素受体的激动剂,导致幼虫过早蜕皮 . 特丁苯酰肼以其对目标害虫的高选择性和对非目标生物的低毒性而闻名,使其成为一种环境友好的害虫防治选择 .
科学研究应用
特丁苯酰肼具有广泛的科学研究应用:
作用机理
特丁苯酰肼通过模拟昆虫蜕皮激素蜕皮激素的作用来发挥作用 . 它与目标昆虫的蜕皮激素受体结合,触发过早蜕皮,最终导致幼虫死亡 . 这种特定的作用方式使特丁苯酰肼对鳞翅目害虫高度有效,同时最大限度地减少对非目标生物的伤害 .
作用机制
Target of Action
Tebufenozide is an insect growth regulator that primarily targets the ecdysone receptor (EcR) in insects . The EcR is a nuclear receptor that plays a crucial role in the molting process of insects . By binding to this receptor, tebufenozide mimics the action of the molting hormone 20-hydroxyecdysone .
Mode of Action
Tebufenozide acts as an agonist of the ecdysone receptor, causing premature and lethal molting in insects . It competes with ecdysteroids for EcR binding, thereby regulating insect growth . The compound binds at the subsite -1 to +1 of the EcR through various interactions . Notably, tebufenozide establishes a pi-pi interaction with the flipped sidechain of Trp107, enabling it to deeply penetrate into the S1 pocket, thereby obstructing substrate binding to the EcR .
Biochemical Pathways
Tebufenozide affects the biochemical pathways associated with insect molting and growth . By binding to the EcR, it disrupts the normal molting process, leading to premature and lethal molting . Proteomic analyses have shown that exposure to tebufenozide leads to increased production of certain proteins involved in apoptotic cell signaling, while the production of proteins involved in glycolysis and energy production is downregulated .
Pharmacokinetics
It is known that tebufenozide is a non-steroidal insect growth regulator that is extensively used to control pests . It is considered environmentally friendly due to its specificity for target insects .
Result of Action
The molecular and cellular effects of tebufenozide’s action include a decrease in the survival ability of certain cells and the induction of apoptosis . In time and concentration-dependent manners, tebufenozide has been shown to inhibit the survival of HeLa and Tn5B1-4 cells . Biochemical analyses within cells have revealed that tebufenozide-induced apoptosis in these cell lines is associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species generation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tebufenozide . For instance, the concentration of tebufenozide in the environment can affect its toxicity effects on non-target species . At high concentrations, tebufenozide exposure has been shown to have significant negative effects on the hatching rate and molting frequency of certain species . Furthermore, the degradation of tebufenozide in the environment by microbes could lead to changes in microbial community composition and function, potentially altering ecosystem services .
准备方法
合成路线和反应条件
特丁苯酰肼是通过一个多步过程合成的,该过程涉及 3,5-二甲基苯甲酸与叔丁基肼和 4-乙基苯甲酰氯的反应 . 反应条件通常涉及使用二氯甲烷等溶剂和催化剂,以促进目标产物的形成 .
工业生产方法
特丁苯酰肼的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。 该过程包括通过重结晶进行提纯和质量控制措施,以满足监管标准 .
化学反应分析
反应类型
特丁苯酰肼经历各种化学反应,包括:
氧化: 特丁苯酰肼可以被氧化形成羧酸和酮.
还原: 还原反应可以将特丁苯酰肼转化为其相应的醇.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢.
还原: 使用锂铝氢化物和硼氢化钠等还原剂.
取代: 取代反应通常涉及卤化剂和催化剂.
主要产物
相似化合物的比较
类似化合物
甲氧基苯酰肼: 另一种具有类似杀虫特性的蜕皮激素激动剂.
卤代苯酰肼: 共享相同的作用机制,但其化学结构和活性谱不同.
氟虫脲: 一种抑制几丁质合成的昆虫生长调节剂,用于比较研究.
特丁苯酰肼的独特性
特丁苯酰肼的独特性在于其对目标害虫的蜕皮激素受体具有高选择性,并且对非目标生物的毒性低 . 这使其成为一种环境友好的害虫防治选择,减少了对益虫和其他野生动物的负面影响 .
属性
IUPAC Name |
N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPNKSZPJQQLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034948 | |
| Record name | Tebufenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | Tebufenozide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in organic solvents, In water, 0.83 mg/l @ 25 °C | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.03 (20 °C, pycrometer method) | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 2.25X10-8 mm Hg @ 25 °C | |
| Record name | Tebufenozide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
112410-23-8, 142583-69-5 | |
| Record name | Tebufenozide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112410-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebufenozide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112410238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142583695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebufenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEBUFENOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN5MI5EKF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
191 °C | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tebufenozide exert its insecticidal effect?
A1: Tebufenozide mimics the action of 20-hydroxyecdysone (20E), a natural insect molting hormone. [, , , , , , ] It binds to ecdysone receptors in insects, leading to the premature initiation of molting processes. [, ] This disruption of the normal molting cycle ultimately results in insect death. [, , , ]
Q2: What are the visible effects of tebufenozide on insect larvae?
A2: Treated larvae often exhibit signs of premature molting, including a characteristic "double head capsule" appearance. [] This occurs because tebufenozide triggers the separation of the old cuticle from the epidermis (apolysis) before the new cuticle is fully formed. [, ]
Q3: Does tebufenozide impact insect development beyond molting?
A3: Yes, sublethal doses of tebufenozide have been shown to retard larval growth, delay pupation, decrease adult emergence, and reduce fecundity in various insect species. [, , , ]
Q4: Does tebufenozide affect the feeding behavior of insects?
A4: Studies have shown that tebufenozide can both inhibit and stimulate feeding behavior in different insect species and developmental stages, and the effect can be dose-dependent. [, ] For instance, exposure to tebufenozide-treated foliage can reduce feeding in obliquebanded leafroller larvae. [] Conversely, low doses of tebufenozide have been observed to stimulate feeding in pre-diapausing pine-tree lappet larvae. []
Q5: What is the molecular formula and weight of tebufenozide?
A5: Unfortunately, the provided research abstracts do not consistently specify the molecular formula and weight of tebufenozide. This information would typically be found in the full paper or supplementary information.
Q6: Is there spectroscopic data available for tebufenozide from these studies?
A6: The provided abstracts primarily focus on biological activity and do not include details on spectroscopic characterization of tebufenozide.
Q7: How does the application method influence tebufenozide's efficacy?
A7: The effectiveness of tebufenozide can be influenced by the method of application. For example, in codling moth control, ovicidal activity is significantly higher when eggs are laid directly on tebufenozide residue compared to topical application after egg laying. [, ]
Q8: How does tebufenozide behave in aquatic environments?
A8: Tebufenozide exhibits persistence in aquatic ecosystems. [] It tends to adsorb onto sediment and exhibits limited mobility in water columns. [] Factors like fluctuating environmental conditions and water pH can influence its dissipation rate in these environments. []
Q9: Does tebufenozide degrade in the environment, and what factors influence this?
A9: Yes, tebufenozide is subject to environmental degradation. [] Rainfall, sunlight exposure, and to a lesser extent, volatilization contribute to its breakdown. [] Adsorption to clay particles in soil can offer some protection against degradation. []
Q10: Are there any specific formulation strategies mentioned for tebufenozide?
A10: The research primarily focuses on evaluating tebufenozide's efficacy rather than delving into specific formulation strategies.
Q11: How does tebufenozide's toxicity vary across different insect species?
A11: Tebufenozide demonstrates varying levels of toxicity across different insect species. For instance, it is highly toxic to codling moth larvae [], but its effects on spruce budworm larvae are more nuanced, with toxicity levels depending on the larval instar and timing of exposure. [, ]
Q12: Does tebufenozide pose risks to non-target organisms?
A12: While considered a relatively selective insecticide, studies have shown that tebufenozide can impact non-target arthropods, particularly other Lepidoptera species. [, , ] Field studies indicate that tebufenozide application can reduce the richness and abundance of non-target macrolepidoptera. []
Q13: Has resistance to tebufenozide been observed in insect populations?
A13: Yes, resistance to tebufenozide has been documented in several insect species, including the beet armyworm (Spodoptera exigua), obliquebanded leafroller (Choristoneura rosaceana), and codling moth (Cydia pomonella). [, , , , ]
Q14: What are the potential mechanisms of resistance to tebufenozide?
A14: Several mechanisms may contribute to tebufenozide resistance, including:
- Metabolic Resistance: Enhanced detoxification of tebufenozide by enzymes like mixed-function oxidases. [, , ]
Q15: Is there cross-resistance between tebufenozide and other insecticides?
A15: Cross-resistance between tebufenozide and other insecticides has been reported. For example, studies have shown cross-resistance between tebufenozide and:
- Azinphos-methyl: In greenheaded leafroller. []
- Methoxyfenozide: In beet armyworm. []
- Abamectin: In beet armyworm and diamondback moth. [, ]
- Other New Insecticides: Obliquebanded leafroller has shown some level of cross-resistance to various newer insecticides, including emamectin benzoate, fenoxycarb, and fipronil, even before their widespread use. []
Q16: How can the risk of tebufenozide resistance be minimized?
A16: Resistance management strategies for tebufenozide include:
- Rotation with Insecticides with Different Modes of Action: Alternating tebufenozide with insecticides that have different target sites can help prevent the rapid selection of resistant individuals. []
- Monitoring Susceptibility: Regularly assessing the susceptibility of pest populations to tebufenozide can help detect resistance early on, allowing for timely adjustments to management practices. [, ]
Q17: How is tebufenozide residue analyzed in environmental and food samples?
A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing tebufenozide residues in various matrices, including grapes, soil, and water. [, ] Extraction and cleanup procedures may vary depending on the specific sample type.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


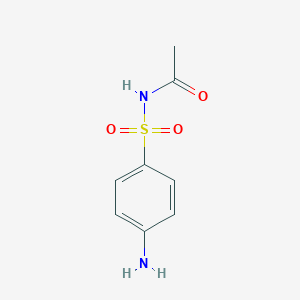
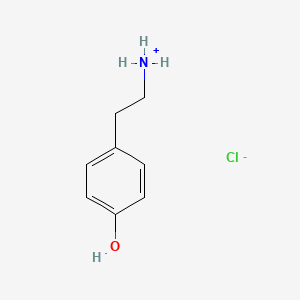



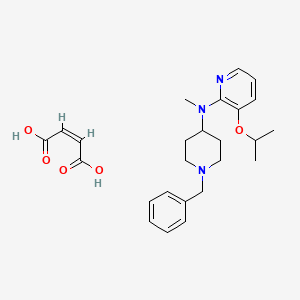
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
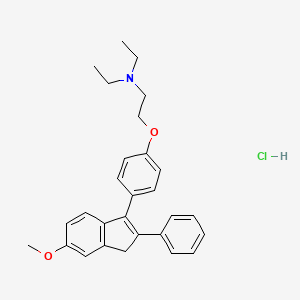
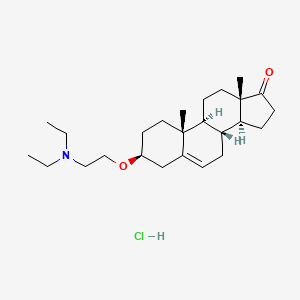
![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)
